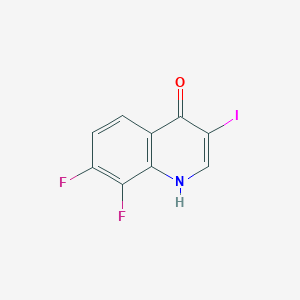

7,8-Difluoro-4-hydroxy-3-iodoquinoline

Übersicht

Beschreibung

This compound belongs to the class of fluorinated quinolines, which are known for their diverse biological activities and utility in various fields such as medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Difluoro-4-hydroxy-3-iodoquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the nucleophilic substitution of fluorine atoms on a quinoline ring, followed by iodination and hydroxylation steps. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

7,8-Difluoro-4-hydroxy-3-iodoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the iodo group to other functional groups such as amines.

Substitution: The fluorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Palladium-catalyzed hydrogenation or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the antiviral properties of 8-hydroxyquinoline derivatives, including 7,8-difluoro-4-hydroxy-3-iodoquinoline. These compounds have shown efficacy against various viral infections, including HIV and dengue virus. For instance, derivatives of 8-hydroxyquinoline have been synthesized and evaluated for their ability to inhibit HIV-1 integrase, a critical enzyme in the viral replication cycle. In vitro assays demonstrated significant inhibitory activity, suggesting that these compounds could serve as lead candidates for antiviral drug development .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. In particular, it has been noted that the presence of fluorine atoms enhances the compound's ability to penetrate cell membranes and interact with intracellular targets, thereby increasing its therapeutic efficacy .

Antibacterial Activity

In addition to its antiviral and anticancer properties, this quinoline derivative has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has shown that it inhibits bacterial growth by targeting specific proteins involved in cell division. The minimum inhibitory concentrations (MICs) for various bacterial strains were found to be lower than those of standard antibiotics, indicating a promising alternative for treating antibiotic-resistant infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of fluorine and iodine atoms significantly influences the compound's lipophilicity and electronic properties. Computational studies have been employed to model these interactions and predict the compound's behavior in biological systems.

| Substituent | Biological Activity | MIC (µg/mL) |

|---|---|---|

| Fluorine | Antiviral | 4–16 |

| Iodine | Anticancer | 1 × 10^-6 |

| Hydroxyl | Antibacterial | 0.125–0.5 |

Material Science Applications

Beyond biological applications, this compound is being explored for its potential use in material science. Its unique electronic properties make it a candidate for organic semiconductors and photonic devices. The compound's ability to form stable films can be utilized in the development of sensors and photovoltaic cells.

Case Studies

Case Study 1: Antiviral Efficacy Against HIV

A study published in Journal of Medicinal Chemistry evaluated several derivatives of 8-hydroxyquinoline for their inhibitory effects on HIV-1 integrase. Among these, this compound exhibited the highest potency with an IC50 value in the low micromolar range. This case underscores the importance of structural modifications in enhancing antiviral activity .

Case Study 2: Anticancer Activity Assessment

Research conducted at a leading cancer research institute assessed the cytotoxic effects of this quinoline derivative on breast cancer cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations. This study highlights the potential of this compound as a therapeutic agent in oncology .

Wirkmechanismus

The mechanism of action of 7,8-Difluoro-4-hydroxy-3-iodoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the iodine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biological pathways, leading to the observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 7-Fluoro-4-hydroxyquinoline

- 8-Fluoro-4-hydroxyquinoline

- 3-Iodo-4-hydroxyquinoline

Uniqueness

7,8-Difluoro-4-hydroxy-3-iodoquinoline is unique due to the presence of both fluorine and iodine atoms on the quinoline ring. This combination imparts distinct chemical and biological properties, such as enhanced stability, increased lipophilicity, and improved binding interactions with biological targets. These features make it a valuable compound for various applications in research and industry .

Biologische Aktivität

Overview

7,8-Difluoro-4-hydroxy-3-iodoquinoline is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This compound's unique structure, featuring both fluorine and iodine substituents, enhances its lipophilicity and binding interactions with biological targets, making it a promising candidate in medicinal chemistry.

The synthesis of this compound typically involves multi-step reactions starting from quinoline precursors. Key synthetic routes include:

- Nucleophilic Substitution : Fluorine atoms on the quinoline ring are substituted.

- Iodination and Hydroxylation : Subsequent reactions introduce iodine and hydroxyl groups.

Common reagents used in these reactions include potassium carbonate as a base and dimethylformamide (DMF) as a solvent to facilitate the processes .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacterial strains. For instance, studies have shown that derivatives of 8-hydroxyquinoline can inhibit the growth of Staphylococcus aureus with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 0.125 |

| Klebsiella pneumoniae | 1.0 | 0.5 |

| Pseudomonas aeruginosa | 22 mm zone | 24 mm zone |

The compound's mechanism of action in bacterial inhibition may involve targeting cell division proteins such as FtsZ .

Antiviral Activity

The antiviral potential of this compound is also notable. Compounds with similar structures have demonstrated efficacy against viruses like H5N1, with significant inhibition rates observed in cell culture assays. The activity is often correlated with the compound's lipophilicity and electron-withdrawing properties of substituents on the anilide ring .

| Virus Type | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| H5N1 | 91.2 | 2.4 |

| COVID-19 (potential) | TBD | TBD |

Anticancer Properties

In addition to its antibacterial and antiviral activities, this compound has shown promise as an anticancer agent. Studies have indicated that derivatives can exhibit potent cytotoxicity against various cancer cell lines such as HeLa and MCF-7, often outperforming traditional chemotherapeutics like cisplatin .

| Cell Line | IC50 (mM) | Standard Drug IC50 (mM) |

|---|---|---|

| HeLa | 7–49 | 21.02 |

| MCF-7 | 5–19 | 27.73 |

| A549 | 10–30 | TBD |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in cells. The presence of fluorine enhances binding affinity due to increased electron density, while iodine may facilitate halogen bonding interactions that stabilize these complexes . This interaction modulates various signaling pathways relevant to cell proliferation and apoptosis.

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

- Antibacterial Study : A recent investigation demonstrated that derivatives showed higher antibacterial activity against resistant strains compared to traditional antibiotics.

- Antiviral Research : Another study focused on the antiviral efficacy against H5N1 showed promising results with low cytotoxicity profiles.

- Cancer Cell Line Testing : Research involving multiple cancer cell lines indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblasts.

Eigenschaften

IUPAC Name |

7,8-difluoro-3-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2INO/c10-5-2-1-4-8(7(5)11)13-3-6(12)9(4)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSKLMNHJGFHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=CN2)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295640 | |

| Record name | 4-Quinolinol, 7,8-difluoro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431364-33-8 | |

| Record name | 4-Quinolinol, 7,8-difluoro-3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431364-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinol, 7,8-difluoro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.